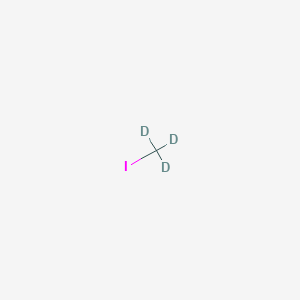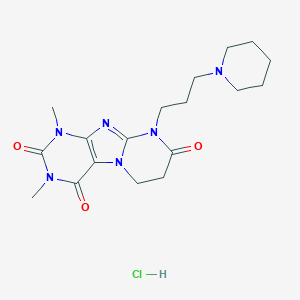
Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(1-piperidinyl)propyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(1-piperidinyl)propyl)-, monohydrochloride, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and specific inhibitor of adenosine A1 receptor-mediated responses, and it has been widely used in scientific research to study the physiological and biochemical effects of adenosine receptors.
作用機序
DPCPX exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine A1 receptors are widely distributed in the brain and peripheral tissues, and they play a critical role in the regulation of various physiological processes, including neurotransmission, vascular tone, and immune function. By blocking the adenosine A1 receptor, DPCPX inhibits the downstream signaling pathways that are activated by adenosine, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects
DPCPX has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of vascular tone, and the inhibition of immune function. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as anti-inflammatory effects in models of arthritis and colitis.
実験室実験の利点と制限
DPCPX is a highly specific and potent antagonist of the adenosine A1 receptor, which makes it an ideal tool for studying the role of adenosine A1 receptors in physiological and pathological processes. However, its high potency and specificity also make it difficult to use in vivo, as it can lead to off-target effects and toxicity at high doses. Additionally, its chemical structure and properties make it difficult to use in certain experimental settings, such as in cell culture or in vivo imaging studies.
将来の方向性
There are several future directions for the use of DPCPX in scientific research. One potential direction is the development of new therapeutic agents based on its pharmacological properties, such as neuroprotective agents for the treatment of stroke and traumatic brain injury. Another potential direction is the investigation of the role of adenosine A1 receptors in other physiological processes, such as metabolism and aging. Additionally, the development of new methods for the synthesis and delivery of DPCPX could enable its use in a wider range of experimental settings.
合成法
DPCPX can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. One of the most commonly used methods is chemical synthesis, which involves the reaction of 8-cyclopentyl-1,3-dimethylxanthine with 3-(1-piperidinyl)propylamine in the presence of hydrochloric acid to yield DPCPX.
科学的研究の応用
DPCPX has been extensively used in scientific research to study the role of adenosine A1 receptors in a variety of physiological and pathological processes, including cardiovascular function, neuroprotection, pain modulation, and inflammation. It has also been used to investigate the effects of adenosine A1 receptor antagonists on the central nervous system and to develop new therapeutic agents for the treatment of various diseases.
特性
CAS番号 |
148711-98-2 |
|---|---|
製品名 |
Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(1-piperidinyl)propyl)-, monohydrochloride |
分子式 |
C18H27ClN6O3 |
分子量 |
410.9 g/mol |
IUPAC名 |
1,3-dimethyl-9-(3-piperidin-1-ylpropyl)-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione;hydrochloride |
InChI |
InChI=1S/C18H26N6O3.ClH/c1-20-15-14(16(26)21(2)18(20)27)24-12-7-13(25)23(17(24)19-15)11-6-10-22-8-4-3-5-9-22;/h3-12H2,1-2H3;1H |
InChIキー |
RMAMAQMCVCAPEP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCC(=O)N(C3=N2)CCCN4CCCCC4.Cl |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCC(=O)N(C3=N2)CCCN4CCCCC4.Cl |
その他のCAS番号 |
148711-98-2 |
同義語 |
Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl -9-(3-(1-piperidinyl)propyl)-, monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



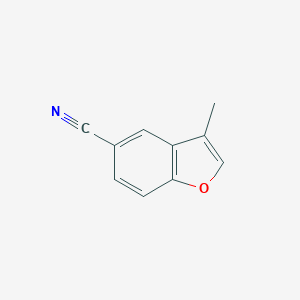


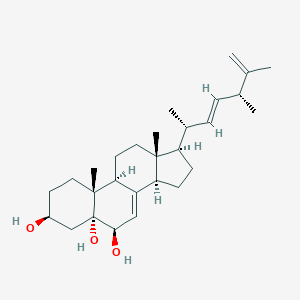
![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)
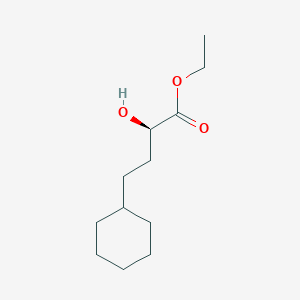
![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)






